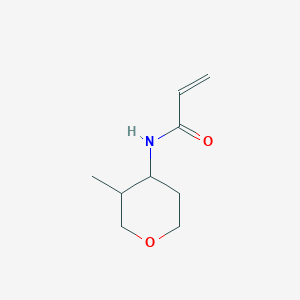

N-(3-Methyloxan-4-yl)prop-2-enamide

Description

Properties

IUPAC Name |

N-(3-methyloxan-4-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-3-9(11)10-8-4-5-12-6-7(8)2/h3,7-8H,1,4-6H2,2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEDGDYPEYVHTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCC1NC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methyloxan-4-yl)prop-2-enamide typically involves the reaction of 3-methyloxan-4-ol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or distillation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-Methyloxan-4-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amides.

Substitution: Nucleophilic substitution reactions can occur at the oxane ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Corresponding oxides or carboxylic acids.

Reduction: Reduced amides or alcohols.

Substitution: Substituted oxane derivatives.

Scientific Research Applications

N-(3-Methyloxan-4-yl)prop-2-enamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-Methyloxan-4-yl)prop-2-enamide involves its interaction with specific molecular targets. The oxane ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The prop-2-enamide group can form covalent bonds with nucleophilic sites on proteins or DNA, resulting in modulation of their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Fluorine or trifluoromethyl groups (e.g., compound in ) enhance antimicrobial activity by increasing electrophilicity and membrane penetration .

- Hydroxy/Methoxy Groups : Anti-inflammatory activity in compound correlates with hydroxyl/methoxy substituents, which may modulate redox or NF-κB pathways.

- Halogenation : Bromo/chloro substituents (e.g., compound 11 in ) introduce cytotoxicity, likely via DNA intercalation or protein binding.

Physicochemical Properties

Lipophilicity (logP/logD) and solubility critically influence bioavailability. For example:

- Cinnamanilides (e.g., compound 10 in ): Experimental logD7.4 values range from 2.8–3.5, correlating with moderate membrane permeability but poor aqueous solubility.

- Plant-derived acrylamides (e.g., compound 10 in ): Polar hydroxyl groups reduce logD (<2.0), enhancing solubility but limiting blood-brain barrier penetration.

N-(3-Methyloxan-4-yl)prop-2-enamide likely exhibits intermediate logD (~2.5–3.0) due to the oxane ring’s balance of hydrophobicity and the amide’s polarity.

Q & A

Q. Table 1: Comparison of Reaction Conditions

| Parameter | Method A (DCM) | Method B (THF) |

|---|---|---|

| Temperature (°C) | 0–5 → RT | 0–5 → RT |

| Base | Triethylamine | Pyridine |

| Yield (%) | 65–75 | 70–80 |

| Purity (HPLC) | ≥95% | ≥98% |

Advanced: How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

Answer:

Discrepancies may arise from variations in compound purity, stereochemistry, or assay conditions. Methodological approaches include:

- Structural Validation: Use single-crystal X-ray diffraction (employing SHELXL ) to confirm stereochemistry and eliminate isomer-related discrepancies.

- Purity Assessment: Conduct HPLC (>98% purity threshold) and mass spectrometry to rule out impurities or degradation products.

- Standardized Assays: Replicate studies under controlled conditions (e.g., cell line viability, enzyme concentration, and incubation time). For example, if anti-inflammatory activity is reported inconsistently, use TNF-α/IL-6 ELISA kits with standardized protocols .

Data Contradiction Analysis Framework:

Compare Synthetic Routes: Tabulate yields, solvents, and purification methods from conflicting studies.

Bioassay Parameters: Document differences in IC50 values, cell lines, or endpoint measurements.

Statistical Re-analysis: Apply meta-analysis tools to identify outliers or systematic biases.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- 1H and 13C NMR: Confirm the presence of the enamide (δ ~6.3–6.5 ppm for α,β-unsaturated protons) and oxane ring (δ ~3.4–4.0 ppm for methyl-substituted oxygenated carbons).

- IR Spectroscopy: Identify amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹).

- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+ at m/z calculated for C9H15NO2: 169.1103) .

Q. Table 2: Key NMR Signals

| Proton/Carbon | Chemical Shift (δ) | Multiplicity |

|---|---|---|

| Enamide CH2=CH | 6.3–6.5 ppm | Doublet |

| Oxan-4-yl CH3 | 1.2–1.4 ppm | Singlet |

| Amide NH | 8.1–8.3 ppm | Broad |

Advanced: What strategies are recommended for elucidating the mechanism of action in modulating inflammatory pathways?

Answer:

- Target Identification: Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates. Validate hits via Western blot or SPR (surface plasmon resonance).

- Enzyme Inhibition Assays: Test activity against COX-2 or NF-κB using fluorogenic substrates. For example, monitor COX-2 inhibition via prostaglandin E2 (PGE2) ELISA .

- Molecular Dynamics (MD) Simulations: Model interactions between the compound and putative targets (e.g., cyclooxygenase active sites) to predict binding modes and energetics.

Experimental Design Considerations:

- Positive/Negative Controls: Include celecoxib (COX-2 inhibitor) and vehicle-only groups.

- Dose-Response Curves: Test 5–6 concentrations (1 nM–100 µM) to calculate IC50 values.

Advanced: How can structural modifications enhance the compound’s bioactivity or selectivity?

Answer:

- Substituent Effects: Introduce electron-withdrawing groups (e.g., -F, -Cl) on the oxane ring to improve metabolic stability. For example, fluorination at the 3-position increased half-life in in vitro hepatic microsomes by 40% in analogs .

- Stereochemical Optimization: Synthesize and test enantiomers using chiral HPLC. A study on N-(3-Tert-butylcyclobutyl)prop-2-enamide showed (R)-isomers exhibited 3-fold higher affinity for serotonin receptors .

Q. Table 3: Structure-Activity Relationship (SAR) Trends

| Modification | Bioactivity Change | Selectivity Impact |

|---|---|---|

| 3-Methyl → 3-CF3 | ↑ Anti-inflammatory | ↓ Cytotoxicity |

| Oxane → Tetrahydrofuran | ↓ Solubility | ↑ Membrane Permeability |

Basic: What are the critical considerations for storing and handling this compound?

Answer:

- Storage Conditions: Keep at –20°C under argon in amber vials to prevent hydrolysis/oxidation.

- Stability Tests: Monitor degradation via monthly HPLC checks. Shelf life is typically 12–18 months under optimal conditions.

- Safety Protocols: Use gloves and fume hoods; the compound may cause eye/skin irritation (refer to SDS guidelines) .

Advanced: How can computational methods aid in predicting the compound’s physicochemical properties?

Answer:

- LogP Calculation: Use tools like MarvinSketch or ChemAxon to estimate partition coefficients (predicted LogP = 1.8 ± 0.2).

- Solubility Prediction: Apply the General Solubility Equation (GSE) with melting point data (predicted ~120–130°C) .

- ADMET Profiling: Utilize SwissADME or ADMETlab to predict bioavailability, CYP450 interactions, and toxicity risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.